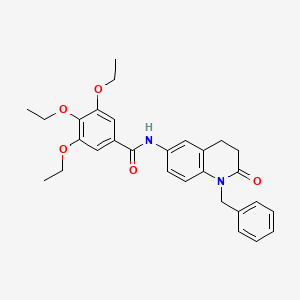![molecular formula C20H18ClN3OS B2398883 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 450340-93-9](/img/structure/B2398883.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitochondrial respiration of fungi , suggesting that this compound might also target similar biochemical processes.
Mode of Action
The compound’s mode of action involves the inhibition of mitochondrial respiration in fungi . This is achieved by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .
Biochemical Pathways
The compound affects the mitochondrial respiration pathway in fungi by inhibiting the transfer of electrons between cytochrome b and cytochrome c1 . This disruption in the electron transport chain can lead to a decrease in ATP production, thereby inhibiting the growth and proliferation of the fungi.
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The inhibition of mitochondrial respiration leads to a decrease in ATP production, which is essential for the growth and proliferation of fungi . This results in the effective control of fungal pathogens.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzyme inhibition or activation .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide at different dosages in animal models have not been reported . Studies on related compounds have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-6-13(2)8-14(7-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFITDBDCABSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)

![2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2398807.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)
![3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2398820.png)
![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)
![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)
